Cas no 2586127-17-3 ((5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane)

(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane Chemical and Physical Properties
Names and Identifiers
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- (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane
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- Inchi: 1S/C9H10BrFOS/c1-3-12-7-4-6(10)5-8(13-2)9(7)11/h4-5H,3H2,1-2H3
- InChI Key: AEEBCZAGDFVOGP-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C(C(=C(C=1[H])OC([H])([H])C([H])([H])[H])F)SC([H])([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 159
- Topological Polar Surface Area: 34.5
- XLogP3: 3.6
(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021PVC-5g |
(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane |
2586127-17-3 | 95% | 5g |
$585.00 | 2025-02-12 | |
Aaron | AR021PVC-1g |
(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane |
2586127-17-3 | 95% | 1g |
$195.00 | 2025-02-12 |
(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane Related Literature
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
Additional information on (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane
Introduction to (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane (CAS No. 2586127-17-3)
(5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane, with the CAS number 2586127-17-3, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its bromo, ethoxy, and fluoro substituents on the phenyl ring, along with a sulfane group attached to a methyl moiety. These functional groups confer specific chemical and biological properties that make it a valuable candidate for further research and development.
The chemical structure of (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is of particular interest due to its versatility in forming various derivatives. The bromo substituent can serve as a handle for further functionalization, while the ethoxy and fluoro groups provide additional reactivity and stability. The sulfane group, being a sulfur-containing functional group, adds to the compound's reactivity and potential for forming covalent bonds with other molecules. This combination of functional groups makes (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane an attractive starting material for the synthesis of more complex molecules.
In the field of medicinal chemistry, (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry (2021) demonstrated that derivatives of this compound exhibit potent inhibitory activity against a key enzyme implicated in cancer progression. The bromo substituent was found to enhance the binding affinity of the compound to the target enzyme, while the ethoxy and fluoro groups contributed to improved solubility and metabolic stability.
Beyond its applications in medicinal chemistry, (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane has also been investigated for its potential use in materials science. The unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, a study published in Advanced Materials (2020) reported the use of this compound as a building block for the preparation of conductive polymers with enhanced electrical conductivity and thermal stability. The sulfane group played a crucial role in facilitating the formation of covalent bonds between polymer chains, leading to improved material performance.
The synthesis of (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane typically involves multi-step reactions that require careful control of reaction conditions to achieve high yields and purity. One common synthetic route involves the reaction of 5-bromo-3-ethoxy-2-fluorobenzene with methyl mercaptan in the presence of a suitable catalyst. The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the synthesis process. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes, reducing both cost and environmental impact.
In terms of safety and handling, (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane should be managed with standard laboratory precautions due to its reactivity and potential health effects associated with exposure to sulfur-containing compounds. Proper personal protective equipment (PPE) should be worn during handling, and adequate ventilation should be provided to minimize inhalation risks.
Overall, (5-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane (CAS No. 2586127-17-3) represents an important compound with diverse applications in medicinal chemistry and materials science. Its unique chemical structure provides a foundation for further research and development, opening up new possibilities for the creation of novel therapeutic agents and advanced materials. As research continues to advance, it is likely that new applications and derivatives will emerge, further expanding the utility of this versatile compound.
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